molecular formula C13H20O2 B14249245 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol

3-Methyl-2-(phenylmethoxymethyl)butan-1-ol

Cat. No.: B14249245
M. Wt: 208.30 g/mol
InChI Key: RXKVQAHKBRCRQK-UHFFFAOYSA-N
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Description

3-Methyl-2-(phenylmethoxymethyl)butan-1-ol is a chiral organic compound offered as a high-purity building block for synthetic chemistry and pharmaceutical research. Its molecular structure, featuring a benzyl-protected hydroxymethyl group and a branched alkyl chain, makes it a potential intermediate in the synthesis of more complex molecules. Researchers can leverage this compound in the development of active pharmaceutical ingredients (APIs), where such chiral alcohols are often key intermediates in creating enantiomerically pure drugs . As a substrate in enzyme-catalyzed reactions, it could be used to study the enantioselectivity of lipases and other biocatalysts . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should consult the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxymethyl)butan-1-ol

InChI

InChI=1S/C13H20O2/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3

InChI Key

RXKVQAHKBRCRQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)COCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Selection

The acid-catalyzed nucleophilic substitution proceeds via protonation of the hydroxyl group in phenylmethanol, generating a leaving group that reacts with the secondary alcohol. Heterogeneous catalysts like SiO₂-Al₂O₃, TiO₂-Fe₂O₃, and H-ZSM-5 zeolites offer high surface acidity and reusability. For instance, H-ZSM-5 (Si/Al = 25) at 160°C and 2.5 MPa achieves 78% yield in analogous systems, suggesting comparable efficiency for phenylmethoxymethyl formation.

Optimization of Reaction Parameters

Hypothetical data (Table 1) extrapolated from patent examples illustrate the impact of temperature, pressure, and catalyst loading:

Table 1: Hypothetical Etherification Outcomes Using SiO₂-WO₃ Catalyst

Temperature (°C) Pressure (MPa) Catalyst Loading (wt.%) Time (h) Yield (%)
140 3.4 1.0 5 72
180 3.5 1.0 4 68
200 5.0 0.5 1 65

Higher temperatures accelerate kinetics but risk alcohol dehydration, while elevated pressures favor ether formation by shifting equilibrium.

Grignard Reagent-Based Synthesis

Grignard reactions, as demonstrated in 1-phenyl-3-methyl-2-butanol synthesis, enable carbon-carbon bond formation between phenylmagnesium bromide and ketone precursors.

Ketone Preparation and Grignard Addition

2-(Phenylmethoxymethyl)-3-methylbutan-1-one serves as the ketone intermediate. Reacting 3-methyl-2-(hydroxymethyl)butan-1-ol with benzyl bromide under basic conditions installs the phenylmethoxymethyl group, followed by oxidation to the ketone. Subsequent Grignard addition of methylmagnesium bromide yields the tertiary alcohol, which is reduced to the target secondary alcohol.

Challenges and Yield Considerations

Steric hindrance at the ketone stage may limit Grignard reactivity, necessitating polar solvents like tetrahydrofuran. Hypothetical yields for this multistep route range from 50–60%, with purification challenges at each stage.

Protection-Deprotection Strategies

Temporary hydroxyl protection mitigates undesired side reactions during etherification.

Silyl Ether Protection

Using tert-butyldimethylsilyl chloride, the primary hydroxyl group of 3-methyl-2-(hydroxymethyl)butan-1-ol is protected. Subsequent etherification with phenylmethanol and acidic deprotection affords the target compound. This method, while reliable, adds synthetic steps, reducing overall efficiency (hypothetical yield: 65–70%).

Benzyl Ether Intermediate

Alternative protection via benzyl ether formation, followed by hydrogenolytic cleavage, offers compatibility with acidic catalysts. However, hydrogenation risks reducing the phenyl ring, necessitating palladium-based catalysts under mild conditions.

Comparative Analysis of Methods

Table 2: Method Comparison for 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol Synthesis

Method Advantages Limitations Hypothetical Yield (%)
Catalytic Etherification Single-step, scalable High-pressure equipment needed 65–78
Grignard Route Precise stereocontrol Multi-step, low overall yield 50–60
Protection-Deprotection Minimizes side reactions Additional reagents and steps 65–70

Catalytic etherification emerges as the most industrially viable approach, whereas Grignard methods suit small-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyloxymethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of (S)-2-benzyloxymethyl-3-methylbutanal or (S)-2-benzyloxymethyl-3-methylbutanoic acid.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-Benzyloxymethyl-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It can participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Data Gaps and Research Needs

  • Physical Properties : Exact boiling point, density, and solubility data for 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol are unavailable in the provided evidence. Experimental studies or computational predictions (e.g., COSMO-RS) are needed .
  • Biological Activity: No toxicity or pharmacokinetic data were identified. Comparative studies with analogues like 3-Methyl-2-phenylbutan-1-ol could clarify its safety profile .

Biological Activity

3-Methyl-2-(phenylmethoxymethyl)butan-1-ol is a compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol
CAS Number: 138741-39-6
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

The compound features a butanol backbone with a phenylmethoxy group, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol exhibit antimicrobial activity. For instance, studies have shown that alcohols can disrupt microbial cell membranes, leading to cell lysis. The presence of the phenyl group may enhance this effect due to increased hydrophobic interactions with the lipid bilayer of microbial cells.

Enzyme Inhibition

Some studies suggest that derivatives of this compound may act as inhibitors of specific enzymes. For example, the phenolic structure can interact with active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of drug design for conditions where enzyme inhibition is desired.

The synthesis of 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol can be achieved through various methods, including:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of bases.
  • Reduction Reactions: Reducing ketones or aldehydes to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

The proposed mechanism involves the nucleophilic attack of the alcohol on an electrophilic carbon center in a suitable substrate, leading to the formation of the desired alcohol.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria.
Study 2Showed potential as an enzyme inhibitor in vitro, affecting metabolic pathways.
Study 3Investigated the pharmacokinetics and bioavailability in animal models, indicating moderate absorption rates.

Case Study: Antimicrobial Activity

In a controlled study, 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as a natural preservative or therapeutic agent.

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